![molecular formula C9H4F3NO3 B12085214 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid CAS No. 952182-47-7](/img/structure/B12085214.png)
6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a furo[2,3-b]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid typically involves the reaction of 2-bromo-6-trifluoromethylpyridine with copper(I) cyanide in the presence of potassium iodide and dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then hydrolyzed using hydrochloric acid to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 6-(Trifluoromethyl)pyridine-3-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxaldehyde
Comparison: 6-(Trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid is unique due to its furo[2,3-b]pyridine ring system, which imparts distinct chemical properties compared to other trifluoromethyl-substituted pyridines.
Eigenschaften
CAS-Nummer |
952182-47-7 |
|---|---|
Molekularformel |
C9H4F3NO3 |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
6-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)6-2-1-4-3-5(8(14)15)16-7(4)13-6/h1-3H,(H,14,15) |
InChI-Schlüssel |
MFASZKGYQGRTDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1C=C(O2)C(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

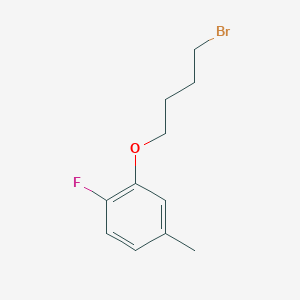


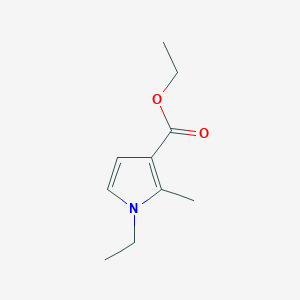
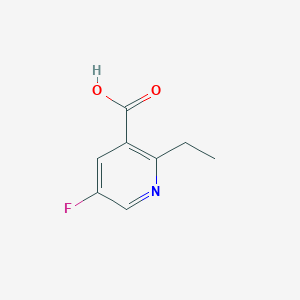


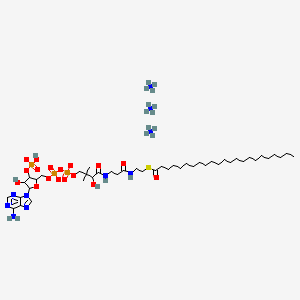
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
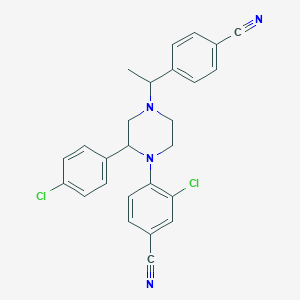
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
![(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12085202.png)
